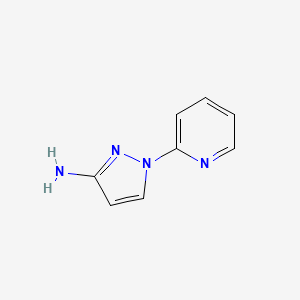

1-(pyridin-2-yl)-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) and Pyridine (B92270) Motifs in Contemporary Chemical Research

The pyrazole and pyridine motifs are cornerstone structures in modern chemical research due to their wide-ranging applications. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its derivatives are known to exhibit a broad spectrum of biological activities. mdpi.com The pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it a valuable component in drug design. nih.gov

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block. mdpi.com Its derivatives are prevalent in pharmaceuticals and agrochemicals and serve as essential ligands in coordination chemistry. mdpi.com The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, making it available for coordination to metal ions and protonation, which imparts basic properties to the molecule. researchgate.net The combination of these two motifs within a single molecule, as in 1-(pyridin-2-yl)-1H-pyrazol-3-amine, creates a scaffold with a rich and versatile chemical profile.

Overview of (1H-Pyrazolyl)pyridine Ligands and Related Scaffolds as Versatile Chemical Entities

(1H-Pyrazolyl)pyridine ligands are a significant class of compounds in coordination chemistry, often considered analogues of the well-known 2,2'-bipyridine (B1663995) ligands. mdpi.com Their versatility stems from their straightforward synthesis and the presence of multiple nitrogen donor atoms, which allows for various coordination modes with metal ions. mdpi.comresearchgate.net These ligands can act as neutral bidentate linkers or, upon deprotonation of the pyrazole NH group, as anionic bridging ligands. mdpi.comnih.gov

The structure of the pyrazolylpyridine ligand significantly influences the photophysical and chemical properties of the resulting metal complexes. mdpi.com This tunability has led to their use in the development of materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and catalysts. mdpi.comnih.gov For instance, the coordination of ligands like 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine to zinc chloride has been shown to enhance fluorescence significantly. amazonaws.com

| Ligand/Complex | Property | Observation | Reference |

| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) | Phase Behavior | Exhibits supercooling with a >100 °C difference between melting and solidification points. | amazonaws.com |

| [ZnCl2(L1)] | Fluorescence | Significant fluorescence enhancement upon complexation. | amazonaws.com |

| 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Supramolecular Structure | Features π–π stacking and hydrogen bonding. | nih.gov |

Historical Context of the Target Chemical Compound and Closely Related Structural Analogs

The history of pyrazolopyridines, the fused ring system related to pyrazolylpyridines, dates back over a century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908. mdpi.com Just a few years later, in 1911, Bülow synthesized N-phenyl-3-methyl substituted derivatives, laying the groundwork for a vast field of research. mdpi.com

The synthesis of pyrazole derivatives has been a subject of continuous interest due to their pharmaceutical and agrochemical applications. researchgate.net The development of synthetic methodologies, such as the reaction of hydrazines with β-dicarbonyl compounds or α,β-unsaturated ketones, has enabled the creation of a diverse library of pyrazole-containing molecules. nih.govresearchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 87949-16-4 | C8H8N4 | 160.18 |

| 1H-Pyrazol-3-amine | 1820-80-0 | C3H5N3 | 83.09 |

| 1-Phenyl-1H-pyrazol-3-amine | 1128-56-9 | C9H9N3 | 159.19 |

| 6-(1H-Pyrazol-1-yl)pyridin-3-amine | 154095-29-1 | C8H8N4 | 160.18 |

| 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Not Available | C18H16FeN4 | 356.20 |

| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Not Available | C14H12N4 | 236.27 |

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYHOOMSLFWCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542226 | |

| Record name | 1-(Pyridin-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87949-16-4 | |

| Record name | 1-(Pyridin-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyridin 2 Yl 1h Pyrazol 3 Amine and Its Derivatives

Direct Synthesis Approaches for the 1-(pyridin-2-yl)-1H-pyrazol-3-amine Scaffold

Direct synthetic methods aim to construct the this compound ring system in a limited number of steps from acyclic or simple heterocyclic precursors.

Condensation Reactions Utilizing Hydrazine (B178648) Derivatives (e.g., 2-hydrazinylpyridine)

One of the most fundamental and widely employed methods for the synthesis of pyrazoles is the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. chim.it In the context of this compound, 2-hydrazinylpyridine serves as the key hydrazine component. The most versatile approach involves the reaction of 2-hydrazinylpyridine with β-ketonitriles. beilstein-journals.org This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.org

The general reaction scheme involves the condensation of 2-hydrazinylpyridine with a β-ketonitrile. A variety of substituents can be introduced at the 4- and 5-positions of the pyrazole (B372694) ring by selecting the appropriate β-ketonitrile.

A research group has reported the synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes via a Vilsmeier-Haack cyclization-formylation of hydrazones generated from acetophenones and 2-hydrazinylpyridine. mdpi.com Although this does not directly yield the 3-amino derivative, it demonstrates the successful use of 2-hydrazinylpyridine to install the 1-(pyridin-2-yl) moiety.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 2-Hydrazinylpyridine | β-Ketonitriles | This compound derivatives | Varies (e.g., reflux in ethanol) | Moderate to excellent | beilstein-journals.org |

| Acetophenones and 2-hydrazinylpyridine | Vilsmeier-Haack reagent (POCl₃/DMF) | 3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes | Vilsmeier-Haack conditions | 66-85% | mdpi.com |

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

[3+2] Cycloaddition reactions represent a powerful and atom-economical method for the construction of five-membered heterocyclic rings like pyrazoles. nih.gov These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazoles, nitrile imines are commonly employed as the 1,3-dipole, which can react with alkynes or alkenes. researchgate.net

To synthesize this compound, a strategy could involve the [3+2] cycloaddition of a nitrile imine bearing a pyridin-2-yl group at the nitrogen with an enamine or a related dipolarophile possessing a nitrogen functionality that can be converted to an amino group. Alternatively, a nitrile imine could be reacted with a pyridin-2-yl substituted dipolarophile.

Recent advancements have focused on base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones for the regioselective synthesis of polysubstituted pyrazoles. nih.gov While not directly yielding the target compound, these methods highlight the versatility of cycloaddition strategies in accessing diverse pyrazole structures.

| 1,3-Dipole Precursor | Dipolarophile | Product | Conditions | Yield | Reference |

| Hydrazonoyl halides (generate nitrile imines) | Enamines | Fused pyrazolines | Moderate to good | Not specified | researchgate.net |

| Sydnones | 2-Alkynyl-1,3-dithianes | Polysubstituted pyrazoles | Base-mediated | Not specified | nih.gov |

Ring-Opening and Cyclocondensation Pathways from Isoxazoles

The transformation of isoxazoles into pyrazoles provides an alternative synthetic route. This method typically involves the ring-opening of the isoxazole (B147169) to form a β-ketonitrile intermediate, which is then condensed with a hydrazine derivative. organic-chemistry.org In a single-step method, hydrazine can be used to both open the isoxazole ring and subsequently form the pyrazole. organic-chemistry.org

For the synthesis of this compound, an appropriately substituted isoxazole could be treated with 2-hydrazinylpyridine. The reaction would proceed via nucleophilic attack of the hydrazine on the isoxazole ring, leading to its cleavage and the in situ formation of a β-ketonitrile, which then cyclizes to the desired pyrazole.

| Isoxazole Derivative | Reagent | Product | Conditions | Yield | Reference |

| Substituted Isoxazole | Hydrazine | Aminopyrazole | Two-step: 1. Base (e.g., hydroxide) 2. Acetic acid, hydrazine | Not specified | organic-chemistry.org |

| Substituted Isoxazole | Hydrazine | Aminopyrazole | One-step | Not specified | organic-chemistry.org |

Multicomponent Reactions (MCRs) for Pyrazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of pyrazoles.

A potential MCR for the synthesis of this compound could involve the reaction of an aldehyde, a nitrile (such as malononitrile), and 2-hydrazinylpyridine. For instance, a one-pot, three-component synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles has been reported from benzoylacetonitriles, arylhydrazines, and diaryl diselenides, catalyzed by molecular iodine. nih.gov Adapting this methodology by using 2-hydrazinylpyridine and a suitable β-ketonitrile could provide a direct route to the target scaffold.

Precursor-Based Synthesis and Strategic Functionalization for this compound

This approach involves the initial synthesis of a pyrazole ring with a handle for subsequent elaboration to introduce the desired pyridin-2-yl and amino functionalities.

Utilization of N-Substituted 5-Aminopyrazoles as Key Intermediates

The synthesis can commence with a pre-formed 5-aminopyrazole, which can then be N-arylated to introduce the pyridin-2-yl group. 5-Aminopyrazoles are readily accessible through various methods, most commonly the condensation of β-ketonitriles with hydrazine. nih.gov

Once the 5-aminopyrazole is obtained, the introduction of the pyridin-2-yl group at the N1 position can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction with a suitable activated pyridine (B92270) derivative, such as 2-chloropyridine (B119429) or 2-fluoropyridine. The synthesis of N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine has been demonstrated, showcasing the feasibility of this C-N bond formation. orgsyn.org Subsequent removal of a protecting group, if present, would yield the desired product.

Another strategy involves starting with a protected 5-aminopyrazole, performing the N-arylation, and then deprotecting the amino group. For example, 5-aminopyrazoles have been prepared by the Boc deprotection of α-hydrazino acids followed by condensation with β-ketonitriles. nih.gov

| Precursor | Reagent | Intermediate | Subsequent Reaction | Final Product | Reference |

| 5-Amino-3-methyl-1H-pyrazole | 2-Chloropyridine | N-(3-Methyl-1H-pyrazol-5-yl)pyridin-2-amine | - | N-(3-Methyl-1H-pyrazol-5-yl)pyridin-2-amine | orgsyn.org |

| 5-Aminopyrazole | Activated Pyridine (e.g., 2-fluoropyridine) | 1-(pyridin-2-yl)-1H-pyrazol-5-amine | - | 1-(pyridin-2-yl)-1H-pyrazol-5-amine | chemicalbook.com |

| Boc-protected α-hydrazino acids and β-ketonitriles | TFA deprotection, then condensation | 5-Aminopyrazoles | N-Arylation | This compound derivatives | nih.gov |

Regioselective Introduction of the Pyridine Moiety

The regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles is a key challenge in heterocyclic chemistry. A highly regioselective method involves the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org This reaction, when carried out in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) at room temperature, provides excellent yields of the desired pyrazole isomers. organic-chemistry.org The use of such solvents significantly enhances regioselectivity compared to polar protic solvents. organic-chemistry.org The addition of an acid, such as aqueous hydrochloric acid, can further improve yields by promoting the dehydration step. organic-chemistry.org This approach is scalable and operationally simple, making it a practical choice for synthesizing pyrazoles with a high degree of regiocontrol. organic-chemistry.org

Another strategy for achieving regioselectivity is through a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. acs.org This method allows for the construction of polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.org The dithianyl group in the resulting pyrazole can be easily transformed into other functional groups, offering a versatile route to highly functionalized pyrazoles. acs.org

The table below summarizes the effect of solvents on the regioselectivity of the condensation reaction between a 1,3-diketone and an arylhydrazine. organic-chemistry.org

| Solvent | Regioisomeric Ratio | Yield (%) |

| N,N-Dimethylacetamide (DMAc) | >99:1 | 98 |

| N,N-Dimethylformamide (DMF) | >99:1 | 95 |

| N-Methylpyrrolidone (NMP) | >99:1 | 96 |

| Ethanol | 85:15 | 70 |

| Acetic Acid | 90:10 | 75 |

Derivatization from Advanced Hydrazone Intermediates

Advanced hydrazone intermediates are valuable precursors for the synthesis of pyrazole derivatives. One-pot cyclization of hydrazone dianions with reagents like diethyl dioxalate can produce pyrazole-3-carboxylates in good yields. nih.gov Additionally, the Vilsmeier-Haack reaction can be employed to synthesize 4-formyl pyrazoles from hydrazones in the presence of phosphorus oxychloride. nih.gov

Furthermore, pyrazole-hydrazone derivatives themselves have been synthesized and evaluated for their biological activities. nih.govdoi.org These compounds are often prepared through the condensation of a pyrazole carbohydrazide (B1668358) with an appropriate aldehyde or ketone. doi.org

Functionalization and Derivatization Reactions of the this compound Core

The this compound core is a versatile scaffold that can be readily functionalized to generate a diverse library of compounds with various biological and material properties.

Advanced Functional Group Manipulations

The functional groups on the this compound core can be manipulated to introduce new functionalities. For instance, the amino group can be acylated, alkylated, or converted into other nitrogen-containing functional groups. The pyrazole and pyridine rings can also undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents already present on the rings.

Cross-Coupling Reaction Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. acs.orgrsc.org Suzuki-Miyaura and Negishi cross-coupling reactions have been utilized for the C-C bond formation on the pyrazole ring, enabling the introduction of aryl or other organic moieties. nih.govnih.gov For example, 4-iodo-substituted pyrazoles can undergo Negishi cross-coupling with organozinc halides in the presence of a palladium catalyst to form C-C coupled products. nih.gov The Buchwald-Hartwig amination is another important cross-coupling reaction for forming C-N bonds, allowing for the arylation of the amino group on the pyrazole core. researchgate.net

The table below provides examples of cross-coupling reactions used for the derivatization of pyrazole scaffolds.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura | 6-iodopyrazolo[1,5-a]pyridine, Arylboronic acid | Pd catalyst | 6-arylpyrazolo[1,5-a]pyridine | nih.gov |

| Negishi | 4-Iodopyrazole, Organozinc halide | Pd(II) catalyst | 4-Substituted pyrazole | nih.gov |

| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridine, Amine | Pd catalyst, Ligand, Base | N-Substituted-2-aminopyridine | researchgate.net |

Cyclization Processes Leading to Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines)

The this compound core is a key precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.gov These fused systems are often constructed by forming a pyridine ring onto the existing pyrazole core. nih.gov This is typically achieved by reacting the 3-aminopyrazole (B16455) moiety with a 1,3-dicarbonyl compound or its equivalent. nih.gov The Gould-Jacobs reaction, for instance, utilizes diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, often leading to 4-chloro-substituted pyrazolo[3,4-b]pyridines. nih.gov

Another approach involves a three-component reaction where an aldehyde, a ketone, and 5-aminopyrazole react to form the pyrazolo[3,4-b]pyridine scaffold. nih.gov Furthermore, I2-mediated formal [3 + 1 + 1 + 1] cyclization has been developed for the synthesis of 5-cyano-1H-pyrazolo[3,4-b]pyridines from aryl methyl ketones, malononitrile, and 5-aminopyrazoles. rsc.org

N-Alkylation and Related Substitutions on the Pyrazole Ring

N-alkylation of the pyrazole ring is a common strategy to modify the properties of the parent compound. mdpi.comgoogle.com This can be achieved using various alkylating agents under basic conditions. semanticscholar.org For example, the reaction of pyrazoles with trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst provides a convenient method for N-alkylation. mdpi.comsemanticscholar.org Phase transfer catalysis has also been employed for the N-alkylation of pyrazolones. researchgate.net The choice of reaction conditions can influence the regioselectivity of the alkylation, leading to either N1 or N2 substituted products.

Amide Formation Reactions Involving Pyrazole Amines

The formation of an amide bond is a cornerstone of organic synthesis, and its application in the derivatization of pyrazole amines has led to the development of a diverse range of functionalized molecules. These reactions are critical for introducing a variety of substituents onto the pyrazole scaffold, thereby modulating its chemical and biological properties. Methodologies for amide formation involving pyrazole amines often utilize coupling agents or proceed through oxidative pathways.

One prominent approach involves the direct coupling of pyrazole amines with carboxylic acids. For instance, the synthesis of pyrazole-thiophene based amides has been achieved by reacting various pyrazole amines with thiophene (B33073) carboxylic acid. mdpi.comresearchgate.net In a specific example, 5-bromothiophene-2-carboxylic acid was reacted with 3-methyl-1-phenylpyrazol-5-amine to yield the corresponding amide. mdpi.com The efficiency of such transformations can be influenced by the choice of coupling agents and reaction conditions.

Another significant strategy for amide bond formation is through oxidative amidation. This method has been successfully employed for the synthesis of pyrazole-pyridine conjugates with amide tethers. nih.gov The reaction typically involves the oxidation of pyrazole carbaldehydes in the presence of an amine. For example, the oxidative amidation of pyrazole-3-carbaldehyde with 2-aminopyridine (B139424) has been investigated. nih.gov Initial attempts using tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO) resulted in a low yield of the desired N-(pyridin-2-yl) pyrazole-3-carboxamide. nih.gov However, optimization of the reaction conditions, such as the use of hydrogen peroxide as an oxidant, has been shown to improve the yield of pyrazole-pyridine conjugates. nih.gov

The reactivity of the pyrazole amine can be influenced by the position of the amino group and the nature of other substituents on the pyrazole ring. It has been noted that the nitrogen atom of the pyrazole ring can sometimes interfere with amide synthesis, necessitating protection strategies in certain cases. mdpi.com For instance, the direct synthesis of amides using pyrazoles with an unprotected nitrogen at position-1 has been explored to circumvent this issue. mdpi.com

The versatility of these amide formation reactions allows for the synthesis of a wide array of pyrazole amide derivatives. The reaction conditions for several amide formation reactions involving pyrazole amines are summarized in the following tables.

Table 1: Synthesis of 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide mdpi.com

| Reagents | Solvent | Conditions | Yield (%) |

| 5-bromothiophene carboxylic acid, 3-methyl-1-phenyl pyrazol-5-amine | Toluene | Reflux | Low |

| 5-bromothiophene carboxylic acid, 3-methyl-1-phenyl pyrazol-5-amine | Xylene | Reflux | Low |

Table 2: Oxidative Amidation of Pyrazole-3-carbaldehyde with 2-aminopyridine nih.gov

| Pyrazole Carbaldehyde | Amine | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde | 2-aminopyridine | TBHP | DMSO | 130 | 20 | 29 |

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carbaldehyde | 2-aminopyridine | H₂O₂ | - | - | - | 62 |

| Pyrazole-5-carbaldehyde derivative | 2-aminopyridine | H₂O₂ | - | - | - | 36 |

Advanced Spectroscopic and Structural Characterization of 1 Pyridin 2 Yl 1h Pyrazol 3 Amine and Its Analogs

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), is instrumental in identifying the characteristic functional groups and bond vibrations within 1-(pyridin-2-yl)-1H-pyrazol-3-amine.

Key absorption bands observed in the infrared spectrum help confirm the presence of specific structural features. For instance, the N-H stretching vibrations of the amine group are typically observed in the region of 3350–3300 cm⁻¹. The C=N stretching vibration within the pyrazole (B372694) ring is expected between 1600–1580 cm⁻¹, while aromatic C-C stretching vibrations appear in the 1500–1450 cm⁻¹ range. In a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the C=N stretching vibrations were assigned to bands at 1588 and 1568 cm⁻¹, and C-N stretching vibrations were observed at 1245 and 1290 cm⁻¹. mdpi.com

A detailed vibrational analysis of pyridine (B92270) itself has been reported, providing a foundation for assigning the vibrational modes of its derivatives. nih.gov The coordination of the pyridine ring to a metal center, as seen in some analogs, can cause shifts in the vibrational frequencies, particularly in the 800 cm⁻¹ to 600 cm⁻¹ region. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to support the experimental vibrational assignments and to gain a deeper understanding of the vibrational modes. nih.govmdpi.comtandfonline.com For example, a study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine utilized DFT calculations to perform a comprehensive vibrational analysis. tandfonline.com

The following table summarizes the characteristic vibrational frequencies for this compound and related structures.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch (amine) | 3350–3300 | |

| C=N Stretch (pyrazole) | 1600–1580 | |

| C-C Aromatic Stretch | 1500–1450 | |

| C=N Stretch (imine analog) | 1588, 1568 | mdpi.com |

| C-N Stretch (imine analog) | 1290, 1245 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, CP MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For a related compound, 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, the following assignments have been reported in DMSO-d₆: the pyrazole protons appear at δ 5.85 (s, 1H, C4–H) and δ 7.45 (s, 1H, C5–H), while the pyridine protons resonate in the range of δ 7.20–8.70. The methylene (B1212753) bridge protons are observed at δ 4.95 (s, 2H, CH₂). In a different analog, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, the pyrazole methine proton appears at 6.17 ppm, and the pyridine ring protons are found between 7 and 8 ppm in CDCl₃. mdpi.com The interpretation of ¹H NMR spectra involves analyzing chemical shifts, integration of signals, and coupling patterns to assign each proton to its specific location in the molecule. huji.ac.il

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in DMSO-d₆, the pyrazole carbons are assigned as follows: δ 145.2 (C3), δ 105.5 (C4), and δ 139.8 (C5). The pyridine carbons appear at δ 149.5 (C2), δ 123.7 (C3/C5), and δ 136.4 (C4). For other pyrazole derivatives, the pyrazole C4 carbon typically resonates between 91.6 and 97.8 ppm. researchgate.net The chemical shifts in ¹³C NMR are sensitive to the substitution pattern on the heterocyclic rings. researchgate.netnih.gov

The following interactive table presents the ¹H and ¹³C NMR chemical shift assignments for analogs of this compound.

| Compound | Nucleus | Pyrazole Ring | Pyridine Ring | Other | Solvent | Reference |

| 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | ¹H | δ 5.85 (C4-H), 7.45 (C5-H) | δ 7.20-7.40, 7.75-7.90, 8.50-8.70 | δ 4.95 (CH₂) | DMSO-d₆ | |

| 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | ¹³C | δ 145.2 (C3), 105.5 (C4), 139.8 (C5) | δ 149.5 (C2), 123.7 (C3/C5), 136.4 (C4) | DMSO-d₆ | ||

| (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | ¹H | δ 6.17 (CH) | δ 7-8 | δ 1.32 (t-Bu), 3.94 (Me), 8.66 (azomethine) | CDCl₃ | mdpi.com |

| (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | ¹³C | See original source for full assignment | CDCl₃ | mdpi.com |

The conformation of N-arylpyrazoles, including this compound, is influenced by the dihedral angle between the pyrazole and pyridine rings. In a related crystal structure of 1-benzoyl-3-(pyridin-2-yl)-1H-pyrazole, the dihedral angle between the two heterocyclic rings is 9.23 (5)°. nih.gov For high-spin iron(II) complexes with 2,6-bis(pyrazolyl)pyridine ligands, significant distortions from ideal geometry are observed, which can be analyzed using DFT calculations. nih.gov

High-Resolution Mass Spectrometry (MS, ESI-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound. epa.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of analysis. The experimentally determined monoisotopic mass should match the calculated value for the chemical formula C₈H₈N₄, which is 160.074896 g/mol . epa.gov The mass spectrum of a related aminopyrazole derivative showed a molecular ion peak that confirmed its molecular formula. researchgate.net

Electronic Absorption and Luminescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

The UV-Vis spectrum of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is expected to show π→π* transitions associated with the pyridine and pyrazole rings. These transitions are typically observed in the range of λₘₐₓ ≈ 265–280 nm. The molar absorptivity (ε) for these transitions is generally in the order of 10,000 M⁻¹cm⁻¹. libretexts.org The specific wavelength and intensity of the absorption bands can be influenced by the solvent and the substitution pattern on the aromatic rings. youtube.com The electronic transitions in organic molecules can be broadly categorized as σ→σ, n→σ, π→π, and n→π. youtube.com The presence of lone pairs on the nitrogen atoms and the π-systems of the rings in this compound suggests that both n→π* and π→π* transitions will be prominent features in its electronic spectrum.

Luminescence Properties and Stokes Shifts

The luminescence properties of this compound and its analogs are of significant interest. For instance, a series of novel polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid have demonstrated notable electrochemical luminescence (ECL) properties. rsc.org These polymers exhibit high-intensity ECL in N,N-dimethylformamide (DMF) solution. rsc.org One of these polymers, a zinc-based complex, also functions as a luminescent sensor for detecting Cu2+, Co2+, and Fe3+ ions in aqueous solutions through a significant quenching of its luminescence. rsc.org The quenching effect is quantified by the Stern-Volmer constant (KSV), with values of 6.35 × 10³ M⁻¹, 8.70 × 10³ M⁻¹, and 1.62 × 10⁴ M⁻¹ for Cu²⁺, Co²⁺, and Fe³⁺, respectively, indicating high quenching efficiency. rsc.org

N-unsubstituted and N-methylated 2-(2-thienyl)perimidines, which are structurally related to the core of interest, have been identified as promising candidates for creating light-harvesting iridium(III) complexes due to their favorable electronic and optical properties.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

The molecular structure of analogs of this compound reveals interesting conformational features. For example, in 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the pyrazole ring exhibits a bond angle of C7—C8—N3 at 112.3 (2)°, which is noted as slightly unusual when compared to the mean value of 111.28° from a database search. nih.gov In N-(6-methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, the molecule adopts an 'L' shape. iucr.org The dihedral angle between the two outer pyridyl rings is 78.37 (5)°. iucr.org The central pyrazolyl ring is nearly coplanar with the methoxypyridyl ring (dihedral angle of 7.84 (10)°) but is significantly twisted relative to the methylene-bound pyridyl ring (dihedral angle of 77.68 (5)°). iucr.org

In the case of 2-[1-(9-anthrylmethyl)-1H-pyrazol-3-yl]pyridine, the anthracene (B1667546) ring is oriented at large dihedral angles of 86.08 (5)° and 76.63 (6)° with respect to the pyridine and pyrazole rings, respectively. nih.gov The pyrazole and pyridine rings themselves are nearly coplanar, with a dihedral angle of 11.79 (7)°. nih.gov For N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine, which crystallizes with two independent molecules, the dihedral angles between the pyrazole and pyridazine (B1198779) rings are small (6.16 (30)° and 8.26 (34)°), while the angles between the pyrazole and benzene (B151609) rings are much larger (54.91 (21)° and 58.57 (20)°). nih.gov

The arrangement of molecules in the crystal lattice is described by the crystallographic symmetry and space group. For instance, 1,2-dimorpholinoethane, a related diamine, crystallizes in the monoclinic crystal system with the space group P2₁/n. mdpi.com The space group P2₁/c is a very common space group, accounting for approximately 35% of all crystal structures in the Cambridge Structural Database as of early 2016. youtube.com This space group is monoclinic, and its full notation provides details about the symmetry elements present. youtube.com

An analog, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, crystallizes in the monoclinic space group P2₁/c. researchgate.net Another related compound, 1,5-dimethyl-2-phenyl-4-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1H-pyrazol-3(2H)-one monohydrate, crystallizes in the monoclinic space group C 1 2/c 1. ugr.es A pyrazole derivative, 1-acetyl-3-[4-(methylsulfanyl)phenyl]-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole, also crystallizes in the monoclinic system with the space group P 1 2₁/c 1. crystallography.net

Intermolecular interactions are crucial in determining the packing of molecules in the crystal. In the solid state, analogs of this compound exhibit a variety of such interactions.

In 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the crystal packing is influenced by both hydrogen bonding and π-π stacking. nih.gov Similarly, N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine molecules form dimers through N–H···N and C–H···N hydrogen bonds, creating R₂²(8) ring motifs. nih.gov C–H···π interactions are also observed between the benzene rings of neighboring dimers. nih.gov

For N-(6-methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, intramolecular N—H···N and C—H···O hydrogen bonds are present. iucr.org These intramolecular interactions prevent the amide N-H and oxygen atoms from participating in intermolecular hydrogen bonding. iucr.org The most significant intermolecular interaction is a weak C=O···π interaction that forms linear supramolecular chains. iucr.org In the crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol (B129727) disolvate, neighboring complexes interact through weak C–H(pz)⋯π(ph) contacts, forming one-dimensional chains. nih.gov These chains are further linked by weak C—H(pz, py)⋯N/C(pz, trz) interactions. nih.gov The delicate balance between hydrogen bonding and π-π stacking is a key factor in the structure of many organic molecules. stanford.edu

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal.

For 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, Hirshfeld analysis shows that weak van der Waals H···H contacts are the most dominant interaction, contributing to 66.9% of the Hirshfeld surface area. nih.gov Other significant contacts include C···H/H···C (12.4%), N···H/H···N (7.8%), N···C/C···N (6.8%), and C···C (6.1%). nih.gov

In the case of N-(6-methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, the analysis indicates the importance of H···H (46.4%), C···H (22.4%), O···H (11.9%), and N···H (11.1%) contacts. iucr.org For 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, the major contributions to the crystal packing are from H···H (19.5%), N···H (17.3%), C···H (15.5%), Br···H (11.7%), and O···H (11.0%) interactions. nih.gov In a nickel(II) complex with a pyrazole-containing ligand, the relative contributions of contacts to the crystal packing were found to be H⋯H (32.8%), C⋯H/H⋯C (27.5%), N⋯H/H⋯N (15.1%), and Cl⋯H/H⋯Cl (14.0%). nih.gov

Thermal Analysis Techniques (TGA, DTA) for Thermal Behavior and Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of materials. Polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid have been shown to possess high thermal stability. rsc.org The thermal stability of adamantyl derivatives of pyrazole is notable, with higher melting points (150–155°C) attributed to their rigid, fused-ring systems.

Computational and Theoretical Investigations of 1 Pyridin 2 Yl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of molecular systems. For 1-(pyridin-2-yl)-1H-pyrazol-3-amine, DFT calculations offer a granular view of its geometry, orbital energies, and reactivity, and can predict its spectroscopic behavior.

Optimization of Molecular Geometries (Gas Phase and Solid State)

The optimization of the molecular geometry of this compound is a critical first step in its computational analysis. These calculations are typically performed for both the gas phase, representing an isolated molecule, and the solid state, which accounts for intermolecular interactions.

In a study of a related compound, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, DFT calculations were performed using the B3LYP functional with a 6-31G* basis set. The results were found to be in good agreement with experimental data obtained from X-ray crystallography. nih.gov For this molecule, the pyridine (B92270) and pyrazole (B372694) rings were determined to be nearly coplanar, with a dihedral angle of 10.65(2)°. nih.gov This planarity is a result of the conjugated π-system extending across both heterocyclic rings.

For this compound, a similar planar arrangement is expected. The optimized geometry would reveal key bond lengths and angles. For instance, in the aforementioned related pyrazole derivative, the C-C bond linking the pyridyl and pyrazolyl rings was found to be 1.472(3) Å. nih.gov In the solid state, intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrazole and pyridine nitrogen atoms, would play a significant role in the crystal packing and could lead to slight deviations from the gas-phase geometry.

Table 1: Representative Calculated and Experimental Geometry Parameters for a Related Pyridyl-Pyrazole Compound

| Parameter | Bond/Angle | Calculated (DFT) | Experimental (X-ray) |

| Bond Length (Å) | Pyridyl-Pyrazole C-C | 1.47 | 1.472(3) |

| Dihedral Angle (°) | Pyridyl-Pyrazole | - | 10.65(2) |

Data adapted from a study on 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol. nih.gov

Analysis of Electronic Structure (HOMO, LUMO, Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability.

For pyrazole derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-antibonding orbital. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

In a computational study of 5-aryl-3-(naphth-2-yl)-1H-pyrazole, the HOMO-LUMO energy gap was found to be a key indicator of the molecule's bioactivity. ripublication.com For one of the compounds in that study, the calculated HOMO-LUMO energy gap was 0.10667 eV, indicating significant potential for charge transfer within the molecule. ripublication.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Representative Pyrazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 5-aryl-3-(napth-2-yl)-1H-pyrazole derivative | -0.23418 | -0.10667 | 0.12751 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

Data adapted from studies on related heterocyclic systems. ripublication.comnih.gov

For this compound, the HOMO is expected to have significant contributions from the electron-rich pyrazole ring and the amine substituent, while the LUMO will be distributed over the electron-deficient pyridine ring.

Prediction of Reactivity Descriptors (e.g., Chemical Hardness, Electronic Chemical Potential, Electrophilicity Index)

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical framework for understanding how a molecule will interact with other chemical species.

Electronic Chemical Potential (μ) : This descriptor indicates the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a better electron donor.

Chemical Hardness (η) : Chemical hardness is a measure of the resistance to a change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while a molecule with a small gap is "soft."

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. asrjetsjournal.org

These reactivity descriptors are valuable for predicting the behavior of this compound in chemical reactions. Based on the expected electronic structure, the presence of the electron-donating amine group would influence its nucleophilic character, which would be reflected in the calculated values of these descriptors.

Table 3: Calculated Reactivity Descriptors for a Representative Heterocyclic Compound

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.22 | 0.04 | 0.58 |

Data adapted from a study on a related heterocyclic system. nih.gov

Computational Prediction and Validation of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

UV-Vis Spectroscopy : The electronic transitions responsible for UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). For pyrazole and its derivatives, π→π* transitions are typically observed. The gas-phase UV absorption spectrum of pyrazole shows a maximum at around 210 nm. researchgate.net For a complex of 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl)benzene with Cu(II), the absorption maximum was observed at 294 nm. researchgate.net For this compound, strong absorptions in the UV region are expected due to the conjugated aromatic system.

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as N-H stretching of the amine group, C=N stretching within the pyrazole ring, and C-C aromatic stretching. A study on 3(5)-aminopyrazoles provided a detailed assignment of the experimental IR spectra based on DFT calculations. mdpi.com

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations are sensitive to the molecular geometry and the electronic environment of the nuclei. For a related compound, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, DFT calculations of NMR chemical shifts showed good agreement with experimental data. nih.govresearchgate.net

Table 4: Representative Experimental Spectroscopic Data for Related Pyrazole Compounds

| Spectroscopy | Parameter | Compound | Value |

| UV-Vis | λmax | Pyrazole (gas phase) | ~210 nm |

| IR | N-H stretch | 3(5)-Aminopyrazole | ~3400 cm⁻¹ |

| ¹H NMR | Pyrazole H-4 | 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | 5.85 ppm |

| ¹³C NMR | Pyrazole C-3 | 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | 145.2 ppm |

Data compiled from various sources on related pyrazole compounds. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT calculations provide valuable information about the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site. nih.govresearchgate.net Studies on other pyrazole derivatives have used MD simulations to investigate their binding stability with proteins. nih.gov The simulations can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex.

Natural Bond Orbital (NBO) Analysis for Understanding Molecular Stability and Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals.

Lack of Available Data for In-Depth Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the computational and theoretical investigations of this compound as outlined in the requested article structure. While the fields of computational chemistry and theoretical analysis are robust, their application to this particular compound does not appear to be documented in readily accessible scientific journals or repositories.

The specific areas of inquiry, namely the "Theoretical Elucidation of Reaction Mechanisms and Pathways" and "Computational Approaches for Molecular Recognition," including the calculation of interaction energies and analysis of binding geometries, have not been the subject of dedicated studies for this compound. Consequently, the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time due to the lack of foundational research data.

Further investigation into related pyrazole and pyridine derivatives did not yield directly applicable information that could be used without violating the strict directive to focus solely on this compound. The introduction of data from analogous compounds would represent a deviation from the specified scope and could lead to scientifically inaccurate representations.

Therefore, until such time as specific computational and theoretical studies on this compound are conducted and published, a detailed article on these aspects cannot be responsibly generated.

Coordination Chemistry of 1 Pyridin 2 Yl 1h Pyrazol 3 Amine As a Ligand

Ligand Design Principles and Chelating Capabilities

The design of 1-(pyridin-2-yl)-1H-pyrazol-3-amine as a ligand is predicated on its inherent ability to form stable chelate rings with metal ions. This chelation is a critical factor in the stability and properties of the resulting coordination complexes.

Bidentate Ligand Character and Donor Atom Preferences (Nitrogen)

This compound typically acts as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. whiterose.ac.uksmolecule.com The preferred donor atoms in this molecule are the nitrogen atoms of the pyridine (B92270) ring and the pyrazole (B372694) ring. whiterose.ac.uksmolecule.comresearchgate.netchemrxiv.org The geometry of the molecule is such that these two nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. This bidentate coordination is a common feature in the chemistry of related pyridinyl-pyrazole ligands. smolecule.com The presence of both pyridine and pyrazole rings allows for potential molecular recognition applications, as these groups are known for their ability to bind to other molecules via their nitrogen atoms. smolecule.com

Proton-Responsive Nature and its Implications for Coordination

The amine group on the pyrazole ring introduces a proton-responsive character to the ligand. rsc.org This means that the protonation state of the ligand can be influenced by the pH of the environment, which in turn can affect its coordination behavior. This property is significant in the design of "smart" materials and catalysts whose activity can be controlled by pH changes. The proton-responsive nature of similar pincer-type pyrazole ligands has been shown to be crucial for their reactivity in processes like dehydrogenation and CO2 reduction.

Synthesis and Structural Characterization of Metal Complexes

The versatile chelating ability of this compound has led to the synthesis of a variety of transition metal complexes. The characterization of these complexes provides valuable insights into their coordination geometries and stoichiometry.

Complexation with Transition Metal Ions (e.g., Cobalt(III), Zinc(II))

Researchers have successfully synthesized and characterized complexes of this compound and its derivatives with various transition metals, including cobalt(III) and zinc(II). whiterose.ac.ukacs.org For instance, tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is a coordination compound where a cobalt(III) ion is coordinated to three bidentate pyridin-2-yl-1H-pyrazole ligands. smolecule.com Similarly, zinc(II) complexes with pyrazole-based ligands have been synthesized and studied for their structural features and potential applications. acs.org The synthesis of these complexes often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. amazonaws.com

Table 1: Examples of Metal Complexes with Pyridinyl-Pyrazole Type Ligands

| Metal Ion | Ligand | Resulting Complex Formula | Reference |

|---|---|---|---|

| Cobalt(III) | 1-(pyridin-2-yl)-1H-pyrazole | C24H21CoN9 | smolecule.com |

| Zinc(II) | Pyrazolone-based hydrazones | [Zn(HL1)2(MeOH)2] | acs.org |

| Cobalt(III) | 2-(N-(X-pyridyl)carbamoyl)pyridine | [Co(L1-3)3] | nih.gov |

Determination of Coordination Geometries and Stoichiometry

The coordination geometry and stoichiometry of the metal complexes are determined using various analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis. smolecule.com For the tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) complex, the stoichiometry is 1:3 (metal:ligand), resulting in a cobalt center coordinated to three bidentate ligands. smolecule.com The coordination geometry around the cobalt(III) ion in such complexes is typically octahedral. nih.gov In the case of some zinc(II) complexes with related ligands, a tetrahedral geometry has been observed. The stoichiometry can vary depending on the ligand and the reaction conditions.

Table 2: Structural Characteristics of Selected Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) | Co(III) | Octahedral | 1:3 |

| [ZnCl2(L)] (L = N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propylidene]ethylamine) | Zn(II) | Tetrahedral | 1:1 |

Formation of Pincer-Type Complexes from Related Ligands

While this compound itself is a bidentate ligand, related structures can be modified to create pincer-type ligands. Pincer ligands are tridentate, meaning they bind to a metal ion through three donor atoms in a meridional fashion. For example, a ligand with a central pyridine ring flanked by two pyrazole groups can form pincer complexes. amazonaws.com These pincer complexes are of great interest due to their high stability and catalytic applications. The synthesis of pincer complexes often involves the reaction of a suitable ligand precursor with a metal salt, leading to a well-defined coordination environment around the metal center. acs.org

Influence of Ligand Substituents on Coordination Modes and Selectivity

The coordination behavior of this compound and its derivatives is highly sensitive to the nature and position of substituents on both the pyridine and pyrazole rings. These substituents can exert significant steric and electronic effects, thereby influencing the preferred coordination mode and the selectivity for specific metal ions.

For instance, the introduction of bulky substituents on the ligand framework can sterically hinder certain coordination sites, directing the metal ion to bind to less encumbered positions. This principle is fundamental in designing ligands with a predetermined coordination geometry. Conversely, the electronic properties of the substituents can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination, while electron-withdrawing groups have the opposite effect.

In the case of this compound, the presence of the amine group at the 3-position of the pyrazole ring introduces an additional coordination site. The interplay between the pyridine nitrogen, the pyrazole nitrogen, and the amino nitrogen allows for various coordination modes, including monodentate, bidentate, and bridging fashions. The ultimate coordination mode adopted is a delicate balance of substituent effects, the nature of the metal ion, and the reaction conditions.

Spectroscopic and Physico-Structural Analysis of Metal Complexes

A comprehensive understanding of the coordination behavior of this compound requires a detailed analysis of the resulting metal complexes using a variety of spectroscopic and structural techniques.

Spectroscopic Signatures of Metal Coordination (FT-IR, UV-Vis, NMR, Mass Spectrometry)

The coordination of this compound to a metal center induces significant changes in its spectroscopic properties. These changes provide valuable insights into the nature of the metal-ligand interaction.

FT-IR Spectroscopy: In the FT-IR spectrum, the coordination of the ligand to a metal ion is typically evidenced by shifts in the vibrational frequencies of the pyridine and pyrazole rings. For example, the C=N stretching vibration of the pyrazole ring, often observed around 1600-1580 cm⁻¹, may shift upon complexation. Similarly, the N-H stretching vibrations of the amine group (around 3350–3300 cm⁻¹) can be affected by coordination or hydrogen bonding interactions within the complex.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the electronic transitions within the molecule. The π→π* transitions associated with the pyridine and pyrazole rings, typically found in the UV region, may be altered upon coordination. Furthermore, the formation of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can be observed, providing direct evidence of metal-ligand orbital interactions.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the complexes in solution. The chemical shifts of the protons on the pyridine and pyrazole rings are sensitive to the coordination environment. researchgate.net For instance, a downfield shift of the pyridine proton signals is often indicative of coordination to a metal center.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry. Electrospray ionization (ESI) mass spectrometry is particularly useful for characterizing charged metal complexes in solution. nih.gov

Single Crystal X-ray Diffraction of Metal-Ligand Complexes

For example, a study on a ZnCl₂ complex with a substituted 1-(pyridin-2-yl)-1H-pyrazol-5-amine ligand revealed that the ligand coordinates to the zinc ion through both the pyridine nitrogen and one of the pyrazole nitrogens, forming a chelate ring. chemrxiv.orgamazonaws.com The crystal structure also showed the involvement of the amine group in hydrogen bonding, which contributes to the stability of the crystal lattice. chemrxiv.orgamazonaws.com The coordination geometry around the zinc center was found to be distorted tetrahedral. researchgate.net

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine | Orthorhombic | Pccn | 11.3533 | 9.4214 | 21.6603 | 90 | 90 | 90 | 2316.9 | 8 | nih.gov |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | Monoclinic | P2₁/c | 10.2 | 7.8 | 14.3 | 90 | 90-105 | 90 | - | - | nih.govmdpi.com |

Magnetic Susceptibility and Molar Conductance Studies of Complexes

Magnetic susceptibility measurements are crucial for determining the magnetic properties of the metal complexes, which in turn provides information about the oxidation state and spin state of the metal ion. For instance, measurements can distinguish between high-spin and low-spin complexes of transition metals.

Molar conductance measurements are used to determine the electrolytic nature of the complexes in solution. By measuring the conductivity of a solution of the complex, it is possible to determine whether the complex is ionic or non-ionic, and to ascertain the number of ions present in the solution. This information is valuable for formulating the correct chemical structure of the complex in solution.

Structure-Property Relationships in this compound Metal Complexes

The unique structural features of metal complexes derived from this compound give rise to a range of interesting and potentially useful properties. Understanding the relationship between the structure of these complexes and their properties is a key area of research.

Tunable Photophysical Properties (e.g., Fluorescence Enhancement upon Complexation)

One of the most notable properties of these complexes is their tunable photophysical behavior. The free ligand itself may exhibit weak fluorescence, but upon coordination to a metal ion, a significant enhancement of the fluorescence intensity is often observed. chemrxiv.orgamazonaws.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), is attributed to the rigidification of the ligand framework upon complexation, which reduces non-radiative decay pathways.

For example, a ZnCl₂ complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was found to exhibit a significant fluorescence enhancement compared to the free ligand. chemrxiv.orgamazonaws.com The emission maximum of the complex was also shifted, indicating a change in the electronic structure upon coordination. chemrxiv.orgamazonaws.com This property makes these complexes promising candidates for applications in fluorescent sensors and imaging agents. amazonaws.com The emission intensity and wavelength can be further tuned by modifying the substituents on the ligand, offering a route to designing materials with specific photophysical properties.

| Ligand/Complex | Excitation λ (nm) | Emission λ (nm) | Observation | Ref. |

| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) | 408 | 475 | Weak fluorescence | chemrxiv.org |

| [L1ZnCl₂] | 287 | 438 | Significant fluorescence enhancement | chemrxiv.org |

| 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine (L) + La³⁺ | - | 355 | Fluorescence enhancement | dpi-journals.com |

| 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine (L) + Eu³⁺ | - | 340 | Fluorescence quenching | dpi-journals.com |

Electrochemical Properties and Metal-Centered Redox Potentials

The electrochemical behavior of metal complexes provides critical insights into their electronic structure and potential for applications in catalysis, sensing, and materials science. For a ligand like this compound, which features both a pyridine and a pyrazole moiety, its metal complexes are expected to exhibit rich redox chemistry. The redox potentials are sensitive to the nature of the metal ion, the coordination geometry, and the electronic influence of the ligand.

Generally, techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to study these properties. The resulting data can reveal whether redox processes are metal-centered or ligand-centered. In many pyridine-pyrazole systems, reversible or quasi-reversible redox waves corresponding to metal-centered events (e.g., M(II)/M(I) or M(III)/M(II)) are observed. The potential of these events can be finely tuned by modifying the ligand structure or the coordination environment. For instance, the electron-donating nature of the amine group on the pyrazole ring in this compound would be expected to influence the electron density at the metal center, thereby shifting its redox potentials compared to unsubstituted analogues.

While specific data for this compound complexes is not available, a hypothetical data table for a series of its transition metal complexes, as would be determined by cyclic voltammetry, is presented below for illustrative purposes.

Interactive Data Table: Hypothetical Redox Potentials of M-[this compound]₂ Complexes

| Metal Ion (M) | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Peak Separation (ΔEp, mV) | Description |

| Iron(II) | Fe(III)/Fe(II) | +0.45 | 70 | Quasi-reversible, metal-centered oxidation |

| Cobalt(II) | Co(III)/Co(II) | +0.20 | 65 | Reversible, metal-centered oxidation |

| Nickel(II) | Ni(III)/Ni(II) | +0.80 | 85 | Irreversible, metal-centered oxidation |

| Copper(II) | Cu(II)/Cu(I) | -0.30 | 68 | Reversible, metal-centered reduction |

| Ruthenium(II) | Ru(III)/Ru(II) | +0.60 | 60 | Reversible, metal-centered oxidation |

Note: This table is for illustrative purposes only and is not based on experimental results for the specified compound.

Investigation of Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes are dictated by the number of unpaired electrons on the metal ion and the interactions between adjacent metal centers in polynuclear structures. The ligand this compound can act as a chelating ligand to form mononuclear complexes or as a bridging ligand to form dinuclear or polynuclear complexes, leading to diverse magnetic behaviors.

For mononuclear complexes with paramagnetic metal ions like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), the magnetic moment can be determined using techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry. The measured effective magnetic moment (μ_eff) at room temperature typically aligns with the spin-only value, though orbital contributions can cause deviations.

In polynuclear complexes, where two or more metal ions are bridged by the pyrazolate portion of the ligand, magnetic exchange interactions can occur. These interactions can be either ferromagnetic (aligning the spins of adjacent metal ions) or, more commonly, antiferromagnetic (opposing the spins). The strength of this coupling (quantified by the exchange parameter, J) is highly dependent on the geometry of the bridge and the nature of the orbitals involved. Studies on similar pyrazolate-bridged copper(II) complexes often reveal significant antiferromagnetic coupling. researchgate.net

A hypothetical data table summarizing expected magnetic properties for complexes of this compound is shown below.

Interactive Data Table: Hypothetical Magnetic Properties of M-[this compound] Complexes

| Complex Formula | Metal Ion | μ_eff (B.M.) at 300 K | Magnetic Behavior | Exchange Constant (J, cm⁻¹) |

| [Fe(L)₂Cl₂] | Iron(II) | 5.3 | Paramagnetic (High-Spin) | N/A |

| [Co(L)₂Cl₂] | Cobalt(II) | 4.8 | Paramagnetic (High-Spin) | N/A |

| [Ni(L)₂Cl₂] | Nickel(II) | 3.1 | Paramagnetic | N/A |

| [Cu(L)₂Cl₂] | Copper(II) | 1.9 | Paramagnetic | N/A |

| [Cu₂(μ-L-H)₂(X)₂] | Copper(II) Dimer | 1.3 (per Cu) | Antiferromagnetic | -150 |

Note: This table is for illustrative purposes only. L represents the neutral ligand this compound, and L-H represents its deprotonated, bridging form. The data is not based on experimental results for the specified compound.

Catalytic Applications of 1 Pyridin 2 Yl 1h Pyrazol 3 Amine and Its Metal Complexes

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, 1-(pyridin-2-yl)-1H-pyrazol-3-amine and related pyrazolylpyridine ligands coordinate with metal centers to form active catalysts. These ligands are valued for their ability to be electronically and sterically tuned, influencing the reactivity and selectivity of the catalytic system.

Facilitation of Electron Transfer Processes in Catalytic Cycles

The pyrazole (B372694) and pyridine (B92270) moieties of these ligands play a crucial role in facilitating electron transfer processes, which are fundamental to many catalytic cycles. The nitrogen atoms of the ligand can act as strong σ-donors, influencing the electron density at the metal center. researchgate.net This modulation of the metal's electronic properties is key to its catalytic activity. For instance, in some ruthenium complexes, the deprotonation of the pyrazole's N-H group can increase the electron-donating ability of the ligand, which in turn affects the redox potential of the metal center and facilitates reactions such as the dehydrogenation of formic acid. nih.gov

The electronic character of these ligands can be further fine-tuned by introducing substituents on either the pyrazole or pyridine rings. Electron-donating groups enhance the electron density on the metal, while electron-withdrawing groups decrease it, allowing for precise control over the catalytic activity. rsc.org

Specific Catalytic Transformations (e.g., Olefin Epoxidation)

Metal complexes of pyrazolylpyridine ligands have demonstrated efficacy in specific catalytic transformations, including the epoxidation of olefins. In one study, a molybdenum oxide/pyrazolylpyridine composite material was synthesized and found to be a stable heterogeneous catalyst for the liquid-phase epoxidation of olefins. acs.orgnih.gov While this example is for a heterogeneous system, it highlights the potential of the pyrazolylpyridine scaffold in facilitating oxidation reactions. The mechanism of olefin epoxidation often involves the transfer of an oxygen atom from an oxidant to the olefin, a process that is mediated by the metal complex. The ligand environment around the metal center is critical in activating the oxidant and controlling the stereoselectivity of the reaction. nih.govrsc.org

| Catalyst System | Transformation | Key Findings | Reference |

|---|---|---|---|

| Molybdenum oxide/pyrazolylpyridine composite | Olefin Epoxidation | Stable heterogeneous catalyst for liquid-phase epoxidation. | acs.orgnih.gov |

| Ruthenium(II) p-cymene (B1678584) complexes with pyrazolyl-pyridine ligands | Formic Acid Dehydrogenation | Active in producing H₂ and CO₂; activity influenced by electronic and steric properties of the ligand. | researchgate.net |

| Copper complexes of 3-(6-(1H-pyrazol-1-yl)pyridin-2-yl)pyrazol-1-ide | Ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes | High catalytic activity in aqueous media with good recyclability. | rsc.org |

Hydrogen Evolution Catalysis (from related pyrazole complexes)

Protic pyrazole complexes, which share structural similarities with this compound, have been investigated for their role in hydrogen evolution catalysis. For example, an iridium(III) complex bearing a 2-(1H-pyrazol-3-yl)pyridine ligand has been shown to promote hydrogen evolution from formic acid. nih.gov The N-H group of the pyrazole is thought to play a key role in these catalytic systems, potentially participating in proton transfer steps. The catalytic activity is influenced by the acidity of the pyrazole N-H group, with less acidic analogues showing poorer performance. nih.gov Similarly, ruthenium(II) complexes with pyrazolyl-pyridine ligands are active catalysts for the dehydrogenation of formic acid, a reaction that produces hydrogen gas. researchgate.net

Development of Enantioselective Catalysts via Ligand Modification (e.g., N-Alkylation)

The development of enantioselective catalysts is a significant area of research, and modifying ligands like this compound is a key strategy. While direct N-alkylation of this specific compound for enantioselective catalysis is not extensively documented in the provided results, the principle of ligand modification is well-established. For instance, the synthesis of chiral pyrazole-based ligands has been shown to be effective in asymmetric catalysis. Rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with allenes has been used to produce enantioenriched allylic pyrazoles. nih.gov Furthermore, chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalysts have been successfully used for the enantioselective C2-H alkylation of pyridines. nih.govresearchgate.net These examples demonstrate that the introduction of chirality into the ligand framework, which could be achieved through modifications like N-alkylation on the pyrazole ring or the amine group of this compound, is a viable approach to creating enantioselective catalysts.

Heterogeneous Catalysis Utilizing this compound Composites

The application of this compound and its derivatives extends to heterogeneous catalysis, where the ligand is incorporated into a solid support, often a metal oxide. This approach combines the catalytic activity of the metal complex with the practical advantages of a solid catalyst, such as ease of separation and recyclability.

Mechanistic Investigations of Catalytic Processes and Active Site Characterization

Understanding the precise mechanisms by which this compound and its metal complexes facilitate catalytic reactions is fundamental to optimizing their performance and designing new, more efficient catalysts. Research in this area focuses on identifying the active catalytic species, elucidating reaction pathways, and characterizing the structural and electronic properties of the active site. These investigations often combine kinetic studies, spectroscopic analysis, and computational modeling to provide a comprehensive picture of the catalytic cycle.

A key feature of catalysts derived from this ligand is the potential for metal-ligand cooperation. The ligand is not merely a spectator but can actively participate in the reaction mechanism. The proton-responsive nature of related protic pyrazole ligands has been shown to be crucial in their catalytic activity. nih.gov Specifically, the N-H functionality, in this case on the 3-amino group of the pyrazole ring, can play a significant role. This feature is particularly relevant in hydrogenation and dehydrogenation reactions, where the ligand can act as a proton shuttle.

For instance, in the transfer hydrogenation of ketones, ruthenium(II) complexes bearing a related pyrazolyl–pyridyl–pyrazole ligand have demonstrated exceptionally high activity. acs.org Mechanistic studies suggest that the β-NH functionality of the pyrazole arm is responsible for a remarkable acceleration of the reaction rate. acs.org The proposed mechanism often involves an outer-sphere pathway where the N-H group participates in a six-membered pericyclic transition state, facilitating hydrogen transfer from the hydrogen donor (e.g., isopropanol) to the substrate. The hemilabile, or unsymmetrical, nature of the ligand is also considered a contributing factor to the high catalytic activity. acs.org

The catalytic cycle for transfer hydrogenation is thought to proceed through several key steps:

Formation of a metal-hydride species.

Coordination of the ketone substrate to the metal center.

Hydrogen transfer to the ketone, often facilitated by the proton on the ligand's amine/pyrazole nitrogen, via a low-energy transition state.

Release of the product alcohol and regeneration of the catalyst.

Similarly, in the dehydrogenation of formic acid, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to be effective catalysts for hydrogen evolution. nih.gov The mechanism is believed to involve the cooperative action of the ligand and the metal center to facilitate the breakdown of formic acid. nih.gov

Active site characterization is achieved through a combination of spectroscopic and structural methods. These techniques provide critical insights into the coordination environment of the metal ion and the electronic structure of the complex.

Spectroscopic Characterization:

FTIR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the pyrazole and pyridine nitrogen atoms to the metal center. Changes in the stretching frequencies of C=N and N-H bonds upon complexation provide direct evidence of ligand-metal interaction. mdpi.com

NMR Spectroscopy: While detailed NMR data for the specific target compound in a catalytic context is limited in the provided results, ¹H and ¹³C NMR are generally used to characterize the ligand and its complexes in solution, confirming their structure and purity.

UV-Vis Spectroscopy: UV-Vis spectroscopy helps in understanding the electronic transitions within the complex, such as π→π* transitions in the ligand and metal-to-ligand charge transfer (MLCT) bands, which can be sensitive to the coordination environment. ntu.edu.tw

Structural and Computational Analysis:

Density Functional Theory (DFT): Computational methods like DFT are invaluable for modeling the catalyst's structure and elucidating reaction mechanisms. DFT calculations can be used to optimize geometries, calculate the energies of intermediates and transition states, and visualize molecular orbitals (HOMO/LUMO), which correlates well with experimental findings from other analytical techniques. mdpi.com

The table below summarizes key mechanistic insights and characterization findings for catalytic systems involving pyridyl-pyrazole type ligands.

Table 1: Mechanistic Insights into Catalytic Processes

| Catalytic Reaction | Representative Metal Complex | Proposed Mechanistic Features | Source(s) |

| Transfer Hydrogenation of Ketones | Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole | Outer-sphere mechanism; rate acceleration by β-NH functionality; hemilabile nature of the ligand. | acs.org |

| Dehydrogenation of Formic Acid | Iridium(III) 2-(1H-pyrazol-3-yl)pyridine | Metal-ligand cooperation; proton-responsive ligand facilitates H₂ evolution. | nih.gov |

| Ethylene (B1197577) Oligomerization | Palladium(II) (Pyrazol-1-ylmethyl)pyridine | Insertion of ethylene into Pd-Me bond; low catalytic activity observed. | epa.gov |

| Ring-Opening Polymerization of ε-caprolactone | Zinc(II) and Copper(II) (Pyrazolylmethyl)pyridine | Insertion pathway involving a metal alkoxide catalyst. | researchgate.net |

Table 2: Active Site Characterization of Representative Pyridyl-Pyrazole Metal Complexes

| Complex Type | Analytical Technique | Key Findings | Source(s) |

| Co(II)/pyrazole-pyridin-2-amine | FTIR, UV-Vis, DFT | Confirmed coordination of pyrazole ring nitrogen to the metal ion; MEP, HOMO/LUMO calculations correlated with experimental data. | mdpi.com |

| Ru(II) and Os(II) with 5-(2-pyridyl)pyrazolate | Single-Crystal X-ray Diffraction | Revealed octahedral coordination geometry with specific cis/trans arrangements of the ligands. | ntu.edu.tw |

| Pd(II) with (Pyrazol-1-ylmethyl)pyridine | Single-Crystal X-ray Diffraction | Determined the mononuclear nature and coordination sphere of the palladium complexes. | epa.gov |

| Zn(II) and Cu(II) with (Pyrazolylmethyl)pyridine | Single-Crystal X-ray Diffraction | Confirmed monomeric (Zn) and dimeric (Cu) structures and the coordination mode of the ligand. | researchgate.net |

Applications in Materials Science

Development of Organic Semiconductors and Materials with Enhanced Charge Transport Properties